[4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL](4-METHYLPIPERAZINO)METHANONE
Overview
Description
[4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL](4-METHYLPIPERAZINO)METHANONE is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL](4-METHYLPIPERAZINO)METHANONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The chloro, methyl, and trifluoromethyl groups are introduced via electrophilic substitution reactions.
Coupling with piperazine: The final step involves coupling the substituted pyrazole with 4-methylpiperazine under conditions that facilitate the formation of the carbonyl linkage.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: [4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL](4-METHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
[4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL](4-METHYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of [4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL](4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-{[4-chloro-3-(trifluoromethyl)phenyl]-4-methylpiperazine hydrochloride}
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
Uniqueness: [4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL](4-METHYLPIPERAZINO)METHANONE is unique due to its specific combination of substituents and the presence of both pyrazole and piperazine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N4O/c1-17-3-5-19(6-4-17)10(20)8-7(12)9(11(13,14)15)16-18(8)2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSSIBCXLFMHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=NN2C)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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